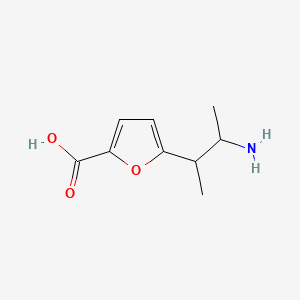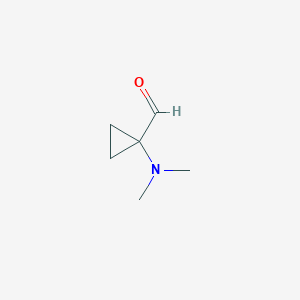![molecular formula C15H21ClN4O2 B13560475 N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a piperidine ring, and an acetamide group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride typically involves multiple steps. The process begins with the formation of the benzodiazole ring, followed by the introduction of the piperidine ring and the acetamide group. Common reagents used in these reactions include benzylamine, piperidine, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods may also incorporate purification steps such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting neurological disorders.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodiazole ring can bind to specific sites on proteins, modulating their activity and influencing cellular pathways. This compound may also affect signal transduction processes by altering the phosphorylation states of key proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide
- N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrobromide
Uniqueness
Compared to similar compounds, N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride exhibits unique properties due to the presence of the hydrochloride group. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific stereochemistry of the molecule contributes to its distinct biological activity and interaction with molecular targets.
Propiedades
Fórmula molecular |
C15H21ClN4O2 |
|---|---|
Peso molecular |
324.80 g/mol |
Nombre IUPAC |
N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-benzimidazol-2-yl]piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c1-9(21)17-12-5-6-16-7-11(12)15-18-13-4-2-3-10(8-20)14(13)19-15;/h2-4,11-12,16,20H,5-8H2,1H3,(H,17,21)(H,18,19);1H/t11-,12+;/m0./s1 |
Clave InChI |
XZIVBFDOSISGAE-ZVWHLABXSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1CCNC[C@@H]1C2=NC3=C(C=CC=C3N2)CO.Cl |
SMILES canónico |
CC(=O)NC1CCNCC1C2=NC3=C(C=CC=C3N2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)

![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)

![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)




